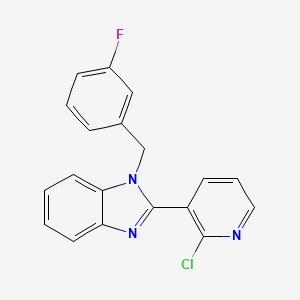
2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C19H13ClFN3 . It is a complex organic compound that contains several functional groups, including a benzimidazole ring, a pyridine ring, and a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzimidazole ring, which is a fused benzene and imidazole ring, attached to a pyridine ring via a carbon-chlorine bond and a benzyl group via a nitrogen atom . The presence of these aromatic rings and heteroatoms (nitrogen and chlorine) can significantly influence the compound’s physical and chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C19H13ClFN3), average mass (337.778 Da), and monoisotopic mass (337.078217 Da) . Other properties such as melting point, boiling point, and density were not found in the available resources .
Applications De Recherche Scientifique
GPR39 Agonists Modulated by Zinc
The compound 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole, alongside other kinase inhibitors, has been identified as a novel GPR39 agonist. GPR39 is a receptor whose activation is involved in various physiological processes. The interaction with zinc demonstrates an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This finding broadens the potential off-target effects of kinase inhibitors to include G protein-coupled receptors (Sato, Huang, Kroeze, & Roth, 2016).
Antimicrobial and Antioxidant Activities
Benzimidazole derivatives, including the structure , have been synthesized and found to exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These derivatives, possessing various functional groups, demonstrated potent ABTS scavenging activities and notable DPPH scavenging activity. Furthermore, certain derivatives displayed effective antimicrobial action against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Synthesis and Structural Analysis
The compound has been involved in studies focusing on the synthesis and structural analysis of benzimidazole derivatives. These studies have provided insights into the crystal structure, reactivity, and potential applications of such compounds in various fields, including pharmaceuticals and materials science (Sparke, Fisher, Mewis, & Archibald, 2010).
Antiviral and Antifungal Activities
Studies have also highlighted the role of benzimidazole derivatives in inhibiting the replication of viruses and fungi. For instance, certain benzimidazole compounds have been identified as effective inhibitors of enterovirus replication. The mechanism involves targeting specific regions in the viral protein, suggesting a potential avenue for antiviral drug development (De Palma, Heggermont, Lanke, Coutard, Bergmann, Monforte, Canard, De Clercq, Chimirri, Pürstinger, Rohayem, van Kuppeveld, & Neyts, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(3-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3/c20-18-15(7-4-10-22-18)19-23-16-8-1-2-9-17(16)24(19)12-13-5-3-6-14(21)11-13/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQJMSFZGQBSQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)C4=C(N=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

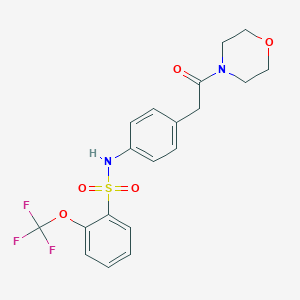
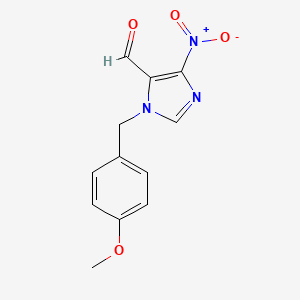

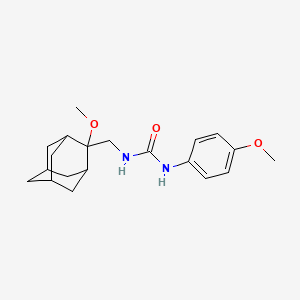
![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)
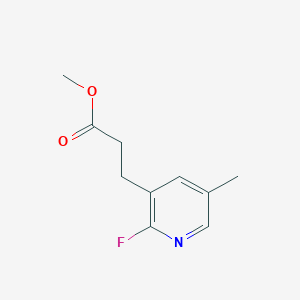
![2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2408260.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)
![1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine](/img/structure/B2408264.png)

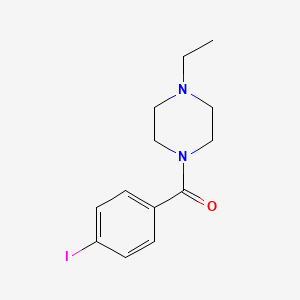
![1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2408268.png)
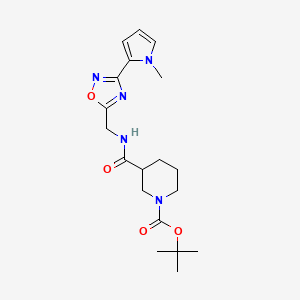
![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)